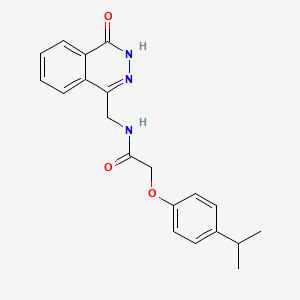
2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an isopropylphenoxy group and a phthalazinone moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Isopropylphenoxy Intermediate
Starting Material: 4-isopropylphenol.
Reaction: Alkylation with an appropriate alkyl halide under basic conditions to form 4-isopropylphenoxy intermediate.
-
Synthesis of the Phthalazinone Intermediate
Starting Material: Phthalic anhydride.
Reaction: Condensation with hydrazine to form 4-oxo-3,4-dihydrophthalazine.
-
Coupling Reaction
Intermediate: The 4-isopropylphenoxy intermediate is reacted with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetyl chloride.
Final Step: The acetyl chloride derivative is then coupled with the phthalazinone intermediate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially forming alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Hydroxy derivatives of the isopropyl group.
Reduction: Alcohol derivatives of the phthalazinone moiety.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
科学研究应用
Chemistry
In chemistry, 2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets. Researchers are investigating its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings. Its functional groups allow for easy incorporation into larger molecular frameworks, enhancing the properties of the final product.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in inflammation, cell proliferation, and microbial growth.
相似化合物的比较
Similar Compounds
2-(4-tert-butylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide: Similar structure with a tert-butyl group instead of an isopropyl group.
2-(4-methylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The isopropyl group may confer different steric and electronic properties compared to other alkyl groups, potentially leading to unique biological activities and applications.
属性
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)14-7-9-15(10-8-14)26-12-19(24)21-11-18-16-5-3-4-6-17(16)20(25)23-22-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWBKXPWPFMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2602484.png)
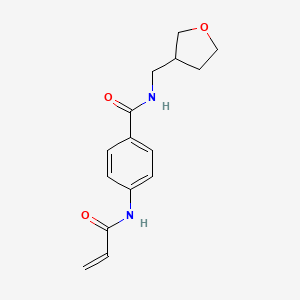
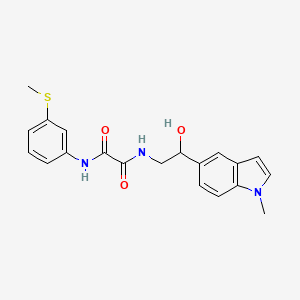
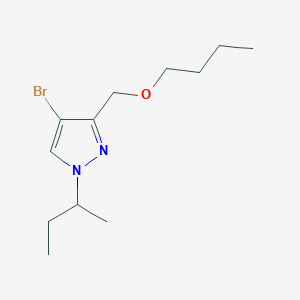
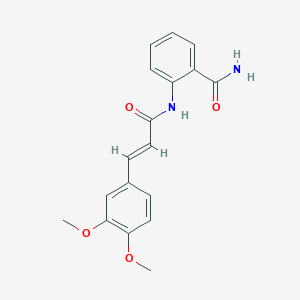
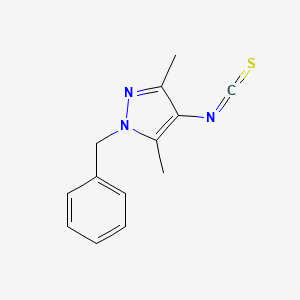
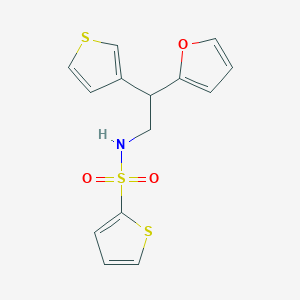
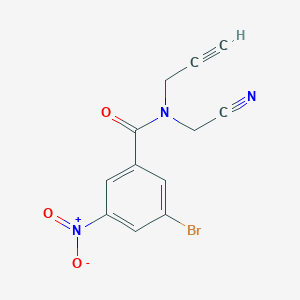
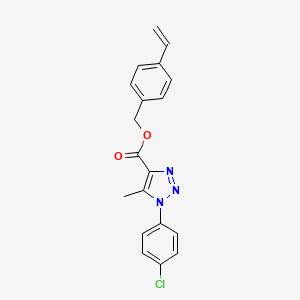
![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2602501.png)
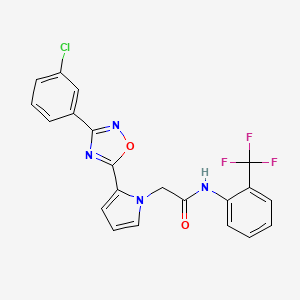
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)
![1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2602505.png)
